Solafur - 21287-44-5

Solafur

Catalog Number: EVT-1574683
CAS Number: 21287-44-5
Molecular Formula: C10H7KN4O5
Molecular Weight: 302.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nitrofuran derivative anti-infective agent used for urinary tract infections.
Source and Classification

Solafur is derived from nitrofuran compounds, which are known for their antibacterial effects. It falls under the category of anti-infective agents, specifically classified as antibacterials for systemic use (J01) and nitrofuran derivatives (J01XE03). Its unique structure allows it to maintain efficacy against a range of bacterial strains while minimizing the development of resistance .

Synthesis Analysis

Methods and Technical Details

The synthesis of Solafur involves several steps that ensure the formation of the potassium salt of its active ingredient. The primary method includes:

  1. Preparation of Potassium Solution: Potassium carbonate is dissolved in water to create a saturated solution.
  2. Addition of Active Ingredient: N-[β-(5'-nitrofuryl-2')-acrylidene]-1-aminohydantoin is introduced into the solution.
  3. Homogenization: Basic magnesium carbonate is added to achieve a homogeneous mixture.
  4. Granulation and Drying: The mixture is granulated and dried to form solid granules.
  5. Final Processing: The dried granules are powdered, mixed with excipients such as talc, and encapsulated in hard gelatin capsules for administration .

This method ensures high biological availability when administered orally, with studies indicating that it has three times the bioavailability compared to similar compounds like Furamag .

Molecular Structure Analysis

Structure and Data

The molecular formula of Solafur is C10H8N4O5C_{10}H_8N_4O_5, with a molecular weight of approximately 264.19 g/mol. Its structure includes:

  • A nitrofuran ring
  • An allylidene amino group
  • A hydantoin moiety

Key Molecular Data:

PropertyValue
Molecular Weight264.19 g/mol
XLogP30.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count3
Topological Polar Surface Area121 Ų

These structural characteristics contribute to its pharmacological activity, enhancing its solubility and bioavailability .

Chemical Reactions Analysis

Reactions and Technical Details

Solafur undergoes various chemical reactions that are significant for its antibacterial activity:

Mechanism of Action

Process and Data

The mechanism by which Solafur exerts its antibacterial effects primarily involves:

  • Inhibition of Bacterial Cell Wall Synthesis: Solafur interferes with the synthesis of essential components required for bacterial cell wall integrity.
  • Disruption of Nucleic Acid Synthesis: The compound may also inhibit nucleic acid synthesis, leading to impaired replication and growth of bacteria.

The LD50 (lethal dose for 50% of the population) for Solafur is reported at approximately 390 mg/kg, indicating a relatively low toxicity profile compared to other antibacterial agents .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Solafur exhibits several notable physical and chemical properties:

  • Solubility: It has higher solubility in water compared to similar compounds like Furagin, facilitating intravenous administration.
  • Stability: The compound remains stable under various pH conditions but may convert to its parent compound in acidic environments, affecting its therapeutic efficacy.

These properties make Solafur suitable for both oral and parenteral routes of administration .

Applications

Scientific Uses

Solafur's primary applications lie in the medical field as an antibacterial agent. It is used in:

  • Treatment of Urinary Tract Infections: Due to its effectiveness against common uropathogens.
  • Surgical Prophylaxis: Administered prior to surgical procedures to prevent infections.
  • Management of Resistant Infections: Particularly useful against bacterial strains that show resistance to conventional antibiotics.

Research continues into expanding its applications based on its unique properties and mechanisms .

Introduction to Solafur: Context and Research Significance

Historical Development of Sulfur-Based Therapeutics

Sulfur’s role in therapeutics spans nearly a century, beginning with the antibiotic revolution of sulfonamides in the 1930s. These agents dominated early antibiotic development and remain prevalent in modern pharmaceuticals, constituting a significant portion of FDA-approved small-molecule drugs. Penicillin’s discovery further cemented sulfur’s importance, featuring a β-lactam ring fused with a sulfur-containing thiazolidine ring [1]. By the 21st century, sulfur-containing compounds accounted for ~15% of FDA-approved drugs, primarily as sulfonamides, thioethers, and sulfones. Despite this prevalence, structurally complex sulfur(VI) pharmacophores—such as sulfoximines—remained largely neglected due to synthetic limitations and limited commercial availability [7] [9].

Table 1: Evolution of Key Sulfur Pharmacophores in Therapeutics

Time PeriodDominant PharmacophoresKey ExamplesTherapeutic Impact
1930s–1950sSulfonamidesProntosil, SulfadiazineFirst systemic antibiotics
1940s–PresentPenicillin DerivativesPenicillin G, AmpicillinRevolutionized anti-infective therapy
1960s–1980sThioethers/SulfonesCimetidine, SulfasalazineExpanded indications (e.g., ulcers, RA)
2000s–PresentSulfoximines/SulfonimidamidesRoniciclib, AtuveciclibTargeted oncology applications

Solafur’s Emergence in Modern Medical and Industrial Applications

Solafur’s rise is characterized by the integration of novel synthetic methodologies and rational drug design. Key breakthroughs include:

  • Oncology Applications: Bayer AG’s development of the pan-CDK inhibitor roniciclib demonstrated Solafur’s potential to overcome limitations of sulfonamide-based drugs. By replacing a sulfonamide with a sulfoximine, researchers achieved >20-fold higher aqueous solubility and eliminated off-target carbonic anhydrase inhibition. This enhanced pharmacokinetic profile enabled lower therapeutic doses and reduced erythrocyte accumulation [9].
  • Synthetic Innovation: Traditional sulfoximine synthesis relied on hazardous reagents like hydrazoic acid. Advances such as rhodium-catalyzed imination (Okamura and Bolm) and the t-BuSF reagent (Moffitt Cancer Center) revolutionized scalability and safety. t-BuSF enables asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides with high yields and reduced steps, facilitating access to >70 novel compounds [8] [9].
  • Agricultural and Material Science Applications: Beyond pharmaceuticals, Solafur compounds show promise in agrochemical development. Their structural diversity supports the creation of ligands and catalysts with tailored properties, though this remains an emerging frontier [8].

Table 2: Comparative Analysis of Solafur vs. Traditional Sulfur Motifs

PropertySulfonamidesSulfonesSulfoximines
Hydrogen-Bond CapacityAcceptor onlyAcceptor onlyDonor/Acceptor
Aqueous SolubilityLow–ModerateLowHigh
Synthetic AccessibilityHighModerateLow→High*
3D ComplexityPlanarPlanarChiral center

*Post-2010 methodologies dramatically improved accessibility [7] [9].

Key Research Gaps and Unresolved Questions in Solafur Studies

Despite advancements, Solafur research faces significant gaps across four domains:

  • Methodological Gaps: Current synthesis routes for sulfondiimines remain hazardous. Methods using reagents like O-(2,4,6-trimethylbenzenesulfonyl)hydroxylamine (MSH) are unsuitable for industrial scale-up due to explosion risks. Safe, catalytic approaches for sulfur(VI) functionalization are critically needed [9].
  • Biological Mechanism Gaps: The structure–activity relationships (SAR) of sulfonimidamides in modulating targets like CDK9 are poorly mapped. While improved solubility is documented, their effects on off-target interactions (e.g., kinase selectivity) require systematic profiling [9].
  • Contextual Gaps: Solafur applications in non-oncology areas—such as CNS disorders or anti-infectives—are underexplored. Sulfur(VI) pharmacophores’ potential in overcoming drug-resistant pathogens or blood-brain barrier penetration remains hypothetical [7] [10].
  • Chemical Space Gaps: Over 70% of reported Solafur compounds derive from aryl/alkyl sulfinates. Diversity-oriented strategies for heterocyclic or spirocyclic sulfur(VI) scaffolds could unlock new bioactivities but require innovative synthetic platforms [1] [8].

Table 3: Priority Research Gaps in Solafur Chemistry

Gap TypeUnresolved ChallengePotential ApproachImpact
MethodologicalScalable sulfondiimine synthesisPhotoredox catalysis or flow chemistryEnable clinical translation
MechanisticSAR for sulfonimidamides in CDK inhibitionCryo-EM binding studies + AI-based modelingOptimize selectivity
ContextualEfficacy in non-cancer indicationsPhenotypic screening in neurodegeneration modelsExpand therapeutic utility
Chemical DiversityLimited heterocyclic scaffoldsDearomative functionalization of azinesAccess 3D-rich architectures

Synthetic Innovation as Key Driver: The interplay between method development and drug design remains Solafur’s most critical frontier. As emphasized by Lücking (Bayer AG), "New synthetic methods are prerequisites to explore the untapped potential of sulfur(VI) pharmacophores" [9].

Properties

CAS Number

21287-44-5

Product Name

Solafur

IUPAC Name

potassium;3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-2-oxo-4H-imidazol-5-olate

Molecular Formula

C10H7KN4O5

Molecular Weight

302.28 g/mol

InChI

InChI=1S/C10H8N4O5.K/c15-8-6-13(10(16)12-8)11-5-1-2-7-3-4-9(19-7)14(17)18;/h1-5H,6H2,(H,12,15,16);/q;+1/p-1/b2-1+,11-5+;

InChI Key

ZKIAXFGFUSGPGQ-NGTWICJZSA-M

SMILES

C1C(=NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-])[O-].[K+]

Synonyms

Furagin
Furazidin
Solafu

Canonical SMILES

C1C(=NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-])[O-].[K+]

Isomeric SMILES

C1C(=NC(=O)N1/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-])[O-].[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.